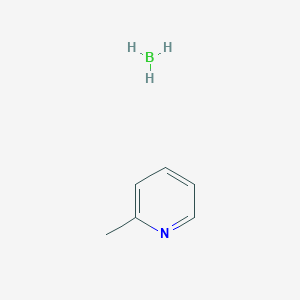

CID 16217944

Overview

Description

CID 16217944 is a useful research compound. Its molecular formula is C6H10BN and its molecular weight is 106.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Biological Systems

Small-molecule perturbation of biological systems, such as chemically induced dimerization (CID), is crucial for studying various biological processes. CID's primary application has been in dissecting signal transductions. It allows control over protein function with remarkable precision and spatiotemporal resolution, making it a valuable tool in cell biology (Voss, Klewer, & Wu, 2015).

PROTAC-CID Systems for Gene Regulation

Engineered PROTAC-CID platforms have been developed for inducible gene regulation and gene editing. These systems can fine-tune gene expression and multiplex biological signals. They are crucial in biomedical research, providing a versatile molecular toolbox for chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

CID in Stem Cell Therapy

CID has been employed in stem cell therapy, particularly with induced pluripotent stem cells (iPSCs). The introduction of inducible caspase-9 (iC9) into iPSCs, activated by specific CID, can eliminate iPSCs and tumors originated from iPSCs. This method suggests a promising tool for future iPSC-mediated approaches to clinical therapy (Ando et al., 2015).

CID and Water Use Efficiency in Agriculture

In agriculture, CID, specifically carbon isotope discrimination, has been used to improve water use efficiency (WUE) and productivity of barley under various conditions. Leaf CID exhibited significant genotypic variation and had a negative correlation with WUE, suggesting its potential as a selection criterion in breeding programs (Anyia et al., 2007).

CID Techniques in Cell Biology

CID techniques have resolved numerous problems in cell biology. They provide insights into lipid second messengers and small GTPases, helping to understand the signaling paradox in cells. Recent technical advances in CID have improved specificity and allowed manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

Photocaged-Photocleavable CID for Protein Localization

A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light has been developed. This technique enhances the spatiotemporal control offered by CID, proving useful in studying dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

Properties

IUPAC Name |

borane;2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.BH3/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMASBEFBIXMNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B.CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

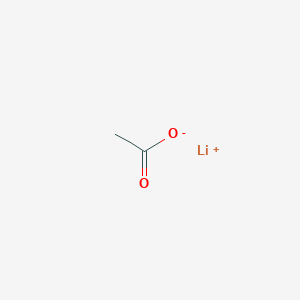

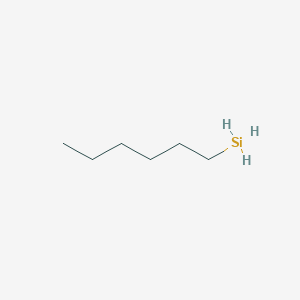

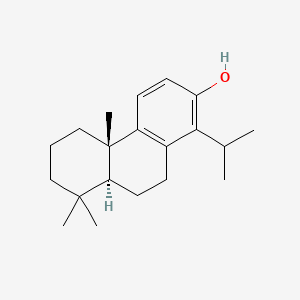

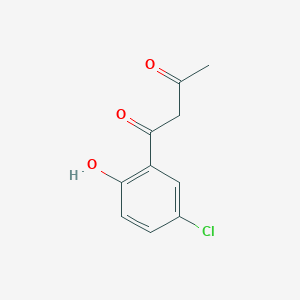

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

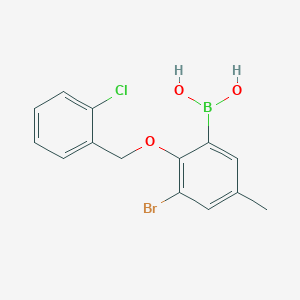

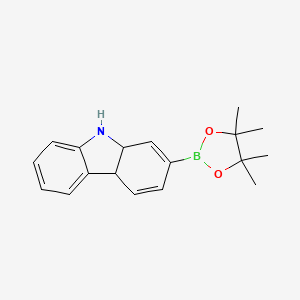

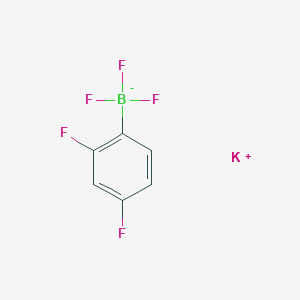

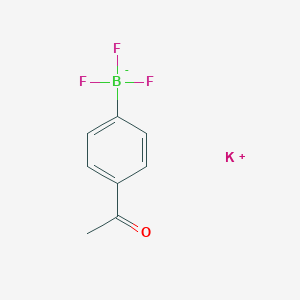

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.